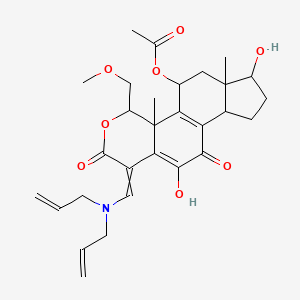

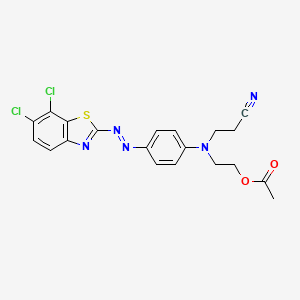

![molecular formula C26H26N4 B593836 N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine CAS No. 1507370-20-8](/img/structure/B593836.png)

N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine

説明

“N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C26H26N4 . It is also known by its IUPAC name, N,N’-bis[[4-(2-pyridyl)phenyl]methyl]ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of “N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” is complex, with multiple nitrogen and carbon atoms forming a large ring structure . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine” include a melting point of 142-143 °C, a predicted boiling point of 352.6±32.0 °C, and a predicted density of 1.135±0.06 g/cm3 . The compound also has a predicted pKa value of 9.16±0.10 .科学的研究の応用

Inflammation Reduction

BC-1215 is known as an Fbxo3 inhibitor . It disrupts Fbxo3-Fbxl2 interaction and effectively prevents SCF-Fbxo3-catalyzed Fbxl2 ubiquitination, resulting in cellular Fbxl2 upregulation . This process effectively reduces cellular TRAFs (TNF Receptor-Associated Factors) and prevents TRAF-mediated cytokines production from LPS-stimulated human PBMC .

Anti-Inflammatory Activity

BC-1215 has been shown to exhibit anti-inflammatory activity . It decreases FBXO3-FBXL2 interaction and inhibits FBXL2 ubiquitination catalyzed by SCF FBXO3 . Meanwhile, BC-1215 reduces TRAF 1-6 protein levels .

Copper Ion Detection

A probe based on N, N-bis (pyridin-2-ylmethyl) aniline, a similar compound to BC-1215, has been prepared as an effective fluorescent probe for Cu2+ . It exhibits good sensitivity and selectivity for Cu2+ over other metal ions in aqueous solution .

Anticancer Activity

Compounds similar to BC-1215 have been evaluated for their antiproliferative activity against different human cancer cell lines . This suggests potential anticancer applications for BC-1215.

Anti-Fibrotic Activity

Some compounds similar to BC-1215 have been investigated for their anti-fibrotic activity . This suggests potential applications of BC-1215 in treating fibrotic diseases.

Immune System Regulation

BC-1215 has been shown to regulate the immune system by affecting the levels of TRAFs, proteins involved in immune responses .

作用機序

Target of Action

BC-1215 primarily targets the F-box protein 3 (Fbxo3) . Fbxo3 is a component of a ubiquitin E3 ligase, which plays a crucial role in the protein degradation process and association with the SCF complex .

Mode of Action

BC-1215 works by antagonizing Fbxo3 on TNF Receptor-Associated Factors (TRAF) cytokine signaling . It disrupts the interaction between Fbxo3 and the leucine-rich repeat protein 2 (FBXL2), leading to the upregulation of FBXL2 expression . This results in FBXL2-mediated ubiquitination and degradation of TRAF proteins .

Biochemical Pathways

The primary biochemical pathway affected by BC-1215 involves the TRAF cytokine signaling pathway . By disrupting the Fbxo3-FBXL2 interaction, BC-1215 leads to the upregulation of FBXL2, which in turn mediates the ubiquitination and degradation of TRAF proteins . This results in the downregulation of TRAF-mediated cytokine production .

Pharmacokinetics

It is known that bc-1215 exhibits a low ic50 in vitro , indicating that it has a high affinity for its target, Fbxo3 .

Result of Action

BC-1215 has been shown to significantly attenuate inflammation. It reduces cellular TRAFs, resulting in the downregulation of TRAF-mediated cytokine production . In animal models, BC-1215 has been shown to reduce pro-inflammatory cytokines, suppress bacterial growth, and decrease counts of bacteria .

Action Environment

The action of BC-1215 can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharide (LPS), BC-1215 has been shown to inhibit ATP-induced IL-1β secretion in LPS-primed human macrophage-like cells

特性

IUPAC Name |

N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEPQJQQSLMESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Bis(4-(pyridin-2-yl)benzyl)ethane-1,2-diamine | |

CAS RN |

1507370-20-8 | |

| Record name | 1507370-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BC-1215?

A1: BC-1215 is a selective small-molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the Skp1-Cullin1-F-box protein (SCF) E3 ubiquitin ligase complex [, , , ]. By inhibiting Fbxo3, BC-1215 prevents the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2) [, ]. This, in turn, leads to increased Fbxl2 levels, which can then target other proteins for ubiquitination and degradation, ultimately impacting various cellular processes like inflammation and neuronal signaling.

Q2: What are the downstream effects of BC-1215 treatment in the context of inflammation?

A2: BC-1215 has been shown to attenuate inflammatory responses in various models. For instance, in a rat model of ischemia-reperfusion (I/R) induced lung injury, BC-1215 administration reduced lung edema, oxidative stress, and the levels of inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) []. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), BC-1215 suppressed the expression of pro-inflammatory genes like IL-1β, IL-6, COX-2, MMP-9, CCL-2, and CCL-7, likely by modulating nuclear factor-kappaB (NF-κB) activity [].

Q3: How does BC-1215 impact neuropathic pain, and what molecular pathways are involved?

A3: Research suggests that BC-1215 might offer a potential therapeutic avenue for neuropathic pain management. In a rat model of spinal nerve ligation (SNL), BC-1215 administration alleviated mechanical allodynia, a common symptom of neuropathic pain [, ]. This effect is attributed to BC-1215's ability to modulate several key proteins in the spinal cord:

- TRAF2: BC-1215, through Fbxl2 upregulation, promotes the ubiquitination and degradation of tumor necrosis factor receptor-associated factor 2 (TRAF2) [].

- TNIK: The decrease in TRAF2 levels subsequently inhibits the activation of NcK-interacting kinase (TNIK) [].

- GluR1: Downstream, the reduced TNIK activity prevents the phosphorylation and trafficking of the GluR1 subunit of AMPA receptors to the neuronal cell membrane [].

Q4: Has BC-1215 been investigated in any other disease models?

A4: Yes, besides lung injury and neuropathic pain, BC-1215 has also shown promising results in a study using lipopolysaccharide (LPS)-primed THP-1 cells, a model for studying inflammation. In this in vitro study, BC-1215 inhibited the secretion of the pro-inflammatory cytokine IL-1β induced by ATP [].

Q5: What is the role of HOIL-1L in lung adenocarcinoma, and how is it related to BC-1215's mechanism of action?

A5: HOIL-1L, a component of the linear ubiquitin chain assembly complex (LUBAC), is involved in the ubiquitination and degradation of the tumor suppressor protein kinase Cζ (PKCζ) in lung adenocarcinoma cells []. While not directly targeted by BC-1215, the study highlighting HOIL-1L's role underscores the potential of targeting specific E3 ligase components, like Fbxo3, for therapeutic intervention in cancer []. The study suggests that modulating the ubiquitin proteasome system, particularly through E3 ligases, holds promise for developing novel anticancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。